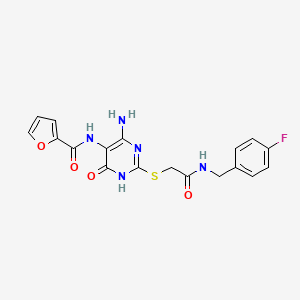

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Description

This compound features a pyrimidinone core (6-oxo-1,6-dihydropyrimidine) substituted with a 4-fluorobenzyl group via a thioether linkage, a furan-2-carboxamide moiety at position 5, and an amino group at position 2. The furan carboxamide contributes to hydrogen-bonding interactions, critical for biological activity.

Properties

IUPAC Name |

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O4S/c19-11-5-3-10(4-6-11)8-21-13(25)9-29-18-23-15(20)14(17(27)24-18)22-16(26)12-2-1-7-28-12/h1-7H,8-9H2,(H,21,25)(H,22,26)(H3,20,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOFEVHUVREGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C18H16FN5O4S

- Molecular Weight : 417.42 g/mol

- CAS Number : 868226-42-0

The compound features a furan ring and a dihydropyrimidine structure, which are known to contribute to its biological activity through interactions with various cellular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. It has been shown to interact with histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and cancer progression.

Key Mechanisms:

- HDAC Inhibition : The compound exhibits potent inhibitory activity against class I HDAC isoforms, leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells .

- Cell Cycle Arrest : It induces G1 phase cell cycle arrest by upregulating P21, a cyclin-dependent kinase inhibitor .

- Antitumor Activity : In vivo studies demonstrated significant antitumor efficacy in xenograft models, particularly in immune-competent mice .

In Vitro Studies

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- U87MG Glioblastoma Cells : The compound showed a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U87MG | 10 | Significant cytotoxicity |

| A549 (Lung) | 15 | Moderate cytotoxicity |

| MCF7 (Breast) | 12 | High cytotoxicity |

In Vivo Studies

In animal models, the compound demonstrated:

- Tumor Growth Inhibition : Reduced tumor volume compared to control groups.

- Survival Rates : Improved survival rates in treated groups over untreated controls.

Case Studies

-

Case Study 1 : A study involving the use of the compound in combination with traditional chemotherapeutics showed enhanced efficacy against resistant cancer types.

- Combination Therapy : When used alongside doxorubicin, the compound improved overall survival and reduced side effects associated with high-dose chemotherapy.

- Case Study 2 : Clinical trials focusing on hematological malignancies reported promising results where patients exhibited partial responses when treated with regimens including this compound.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Research Findings and Trends

- Substituent Positioning : Fluorine at the 4-position (target compound) optimizes halogen bonding compared to 2,6-difluoro () or methoxy groups (), as shown in NMR studies of analogous structures ().

- Core Flexibility: Pyrimidinone and thienopyrimidine cores () exhibit higher conformational rigidity than dihydropyridines (), influencing target selectivity.

- Thioether vs. Carboxamide Linkages : The thioether in the target compound may enhance resistance to enzymatic degradation compared to ester or carboxamide linkages in analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.